2-[2-(4-bromophenoxy)propanoyl]-N-methylhydrazinecarbothioamide
Overview
Description
2-[2-(4-Bromophenoxy)propanoyl]-N-methylhydrazinecarbothioamide is a synthetic organic compound characterized by the presence of a bromophenoxy group attached to a propanoyl moiety, which is further linked to a methylhydrazinecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-bromophenoxy)propanoyl]-N-methylhydrazinecarbothioamide typically involves a multi-step process:
Formation of 4-bromophenoxypropanoyl chloride: This is achieved by reacting 4-bromophenol with propanoyl chloride in the presence of a base such as pyridine.
Reaction with methylhydrazinecarbothioamide: The resulting 4-bromophenoxypropanoyl chloride is then reacted with N-methylhydrazinecarbothioamide under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the bromophenoxy group, potentially leading to debromination.
Substitution: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be conducted in polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of debrominated derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[2-(4-Bromophenoxy)propanoyl]-N-methylhydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromophenoxy)propanoyl]-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. The bromophenoxy group may facilitate binding to certain enzymes or receptors, while the hydrazinecarbothioamide moiety can participate in redox reactions, potentially leading to the generation of reactive intermediates that exert biological effects.
Comparison with Similar Compounds
- 2-(4-Bromophenoxy)propanoic acid
- 4-Bromo-2-(2-(4-bromophenoxy)propanoyl)carbohydrazonoylphenyl benzoate
- 4-Bromo-2-(2-(4-bromophenoxy)propanoyl)carbohydrazonoylphenyl 4-chlorobenzoate
Comparison: 2-[2-(4-Bromophenoxy)propanoyl]-N-methylhydrazinecarbothioamide is unique due to the presence of the methylhydrazinecarbothioamide group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The combination of the bromophenoxy and hydrazinecarbothioamide moieties makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)propanoylamino]-3-methylthiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2S/c1-7(10(16)14-15-11(18)13-2)17-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,14,16)(H2,13,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXLTPRCUQNLQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NC)OC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301151491 | |
Record name | 2-(4-Bromophenoxy)propanoic acid 2-[(methylamino)thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301151491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-83-1 | |
Record name | 2-(4-Bromophenoxy)propanoic acid 2-[(methylamino)thioxomethyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=667412-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenoxy)propanoic acid 2-[(methylamino)thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301151491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.